Cas no 1806967-22-5 (2-Amino-3-bromo-4-(trifluoromethoxy)benzyl chloride)

2-Amino-3-bromo-4-(trifluoromethoxy)benzyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-3-bromo-4-(trifluoromethoxy)benzyl chloride
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- Inchi: 1S/C8H6BrClF3NO/c9-6-5(15-8(11,12)13)2-1-4(3-10)7(6)14/h1-2H,3,14H2
- InChI Key: DQOQPPUAYHTXOF-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(CCl)=C1N)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 217
- XLogP3: 3.5
- Topological Polar Surface Area: 35.2
2-Amino-3-bromo-4-(trifluoromethoxy)benzyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013012022-1g |
2-Amino-3-bromo-4-(trifluoromethoxy)benzyl chloride |
1806967-22-5 | 97% | 1g |
1,579.40 USD | 2021-06-25 |
2-Amino-3-bromo-4-(trifluoromethoxy)benzyl chloride Related Literature
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
Additional information on 2-Amino-3-bromo-4-(trifluoromethoxy)benzyl chloride
Comprehensive Overview of 2-Amino-3-bromo-4-(trifluoromethoxy)benzyl chloride (CAS No. 1806967-22-5)
2-Amino-3-bromo-4-(trifluoromethoxy)benzyl chloride (CAS No. 1806967-22-5) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of benzyl chloride derivatives, which are widely utilized as intermediates in the synthesis of more complex molecules. The presence of functional groups such as amino, bromo, and trifluoromethoxy makes it a versatile building block for drug discovery and material science applications.
One of the key reasons for the growing interest in 2-Amino-3-bromo-4-(trifluoromethoxy)benzyl chloride is its potential role in the development of novel pharmaceutical agents. Researchers are particularly intrigued by its structural features, which can be leveraged to design molecules with enhanced bioavailability and target specificity. For instance, the trifluoromethoxy group is known to improve metabolic stability, a critical factor in drug development. This aligns with current trends in the pharmaceutical industry, where there is a strong focus on precision medicine and personalized therapeutics.
In addition to its pharmaceutical applications, 2-Amino-3-bromo-4-(trifluoromethoxy)benzyl chloride is also being explored in the field of agrochemicals. The compound's unique combination of functional groups makes it a promising candidate for the synthesis of new pesticides and herbicides. With the increasing demand for sustainable agricultural practices, researchers are actively seeking compounds that can offer higher efficacy while minimizing environmental impact. This compound's potential to contribute to green chemistry initiatives is a topic of ongoing investigation.
The synthesis of 2-Amino-3-bromo-4-(trifluoromethoxy)benzyl chloride involves multi-step organic reactions, often starting from readily available precursors. The bromination and chlorination steps are particularly critical, as they determine the purity and yield of the final product. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are employed to characterize the compound and ensure its quality. These methodologies are essential for meeting the stringent requirements of regulatory agencies in the pharmaceutical and agrochemical sectors.
Another area of interest is the compound's potential role in material science. The incorporation of fluorine-containing groups into organic molecules often imparts desirable properties such as thermal stability and chemical resistance. This has led to speculation about the use of 2-Amino-3-bromo-4-(trifluoromethoxy)benzyl chloride in the development of advanced materials, including polymers and coatings. Such applications are particularly relevant in industries where durability and performance under extreme conditions are paramount.
From a commercial perspective, the demand for 2-Amino-3-bromo-4-(trifluoromethoxy)benzyl chloride is expected to rise in the coming years, driven by its diverse applications. Suppliers and manufacturers are increasingly focusing on scalable synthesis methods to meet this growing demand. Additionally, there is a push toward cost-effective production without compromising on quality, which is a key consideration for businesses operating in competitive markets.
In conclusion, 2-Amino-3-bromo-4-(trifluoromethoxy)benzyl chloride (CAS No. 1806967-22-5) is a compound of significant scientific and industrial interest. Its unique structural features and broad applicability make it a valuable asset in fields ranging from pharmaceuticals to agrochemicals and material science. As research continues to uncover new possibilities for this compound, its role in advancing technology and improving quality of life is likely to expand further.
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